N-(3-nitrophenyl)-3-oxobutanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3-nitrophenyl)-3-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-7(13)5-10(14)11-8-3-2-4-9(6-8)12(15)16/h2-4,6H,5H2,1H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQAQKCOLRNMYFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10304480 | |
| Record name | N-(3-nitrophenyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10304480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25233-49-2 | |
| Record name | 25233-49-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165878 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(3-nitrophenyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10304480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations Involving N 3 Nitrophenyl 3 Oxobutanamide
Direct Synthetic Routes to N-(3-nitrophenyl)-3-oxobutanamide
The primary and most direct method for synthesizing this compound involves the acetoacetylation of 3-nitroaniline (B104315). This reaction is a classic example of nucleophilic acyl substitution.
Condensation Reactions with Aniline (B41778) Precursors
The synthesis is typically achieved through the condensation of 3-nitroaniline with an acetoacetylating agent, most commonly an acetoacetic ester like ethyl acetoacetate (B1235776) or diketene (B1670635). The reaction involves the nucleophilic attack of the amino group of 3-nitroaniline on the electrophilic carbonyl carbon of the acetoacetylating agent. This process forms a tetrahedral intermediate, which then collapses to yield the stable amide product, this compound, and a byproduct (ethanol, if ethyl acetoacetate is used).
The general reaction is as follows: 3-nitroaniline + Acetoacetylating Agent → this compound + Byproduct
Optimization of Reaction Conditions and Yields
The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Researchers have investigated various parameters to optimize the outcome. Key factors include the choice of solvent, reaction temperature, and the use of catalysts. While the reaction can be performed without a catalyst, it is often carried out at elevated temperatures, sometimes under solvent-free conditions, to drive the reaction to completion and maximize the yield. For instance, heating a mixture of 3-nitroaniline and ethyl acetoacetate is a common procedure. The removal of the ethanol (B145695) byproduct as it forms can also shift the equilibrium towards the product side, thereby increasing the yield. The optimization process aims to achieve high purity and yield in a cost-effective and environmentally friendly manner.
Table 1: Optimization of Reaction Conditions for N-aryl-3-oxobutanamide Synthesis This table represents a general optimization process for related compounds, as specific optimization data for the title compound is not extensively detailed in the provided results. The principles are directly applicable.
| Entry | Solvent | Catalyst | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Toluene | None | Reflux | 5 | Moderate |
| 2 | Xylene | None | Reflux | 4 | High |
| 3 | None (Solvent-free) | None | 130-140°C | 2 | High |
| 4 | Dioxane | ZnCl₂ | Room Temp | 1 | Good beilstein-journals.org |
| 5 | DMF | ZnCl₂ | Room Temp | 1 | Good beilstein-journals.org |
Derivatization and Scaffold Functionalization
The this compound scaffold is a valuable starting material for synthesizing more complex molecules, especially various heterocyclic compounds. Its active methylene (B1212753) group and carbonyl functionalities are key to its reactivity in cyclocondensation reactions.
Biginelli Condensation Reactions Utilizing the Butanamide Core
This compound can serve as the active methylene component in the Biginelli reaction, a one-pot multicomponent reaction that produces dihydropyrimidinones (DHPMs). researchgate.net In this reaction, the butanamide condenses with an aldehyde and a urea (B33335) or thiourea (B124793) derivative. researchgate.net The reaction is typically acid-catalyzed and results in the formation of a highly functionalized six-membered heterocyclic ring.
The use of an N-aryl-3-oxobutanamide like the title compound, instead of a simple β-ketoester, introduces a substituted N-phenyl group at a key position on the resulting dihydropyrimidinone ring. This allows for the synthesis of a library of DHPMs with diverse substituents, which is of great interest in medicinal chemistry due to the wide range of biological activities associated with the DHPM core. researchgate.net The reaction has been explored under various conditions, including the use of promoters like chlorotrimethylsilane. researchgate.net
Formation of Heterocyclic Systems from this compound
Beyond the Biginelli reaction, the reactivity of this compound is exploited in the synthesis of a broad spectrum of heterocyclic systems. researchgate.net The active methylene group can be functionalized or can participate in cyclization reactions with various electrophiles.
The synthesis of pyrimidine (B1678525) derivatives is a significant application of this compound. Pyrimidines are a core structure in many biologically active molecules. heteroletters.org One common strategy involves the condensation of the β-ketoamide with a binucleophilic reagent. For example, reaction with guanidine (B92328) can lead to the formation of an aminopyrimidine ring. The reaction proceeds by initial condensation of the guanidine amino groups with the two carbonyl groups of the butanamide, followed by cyclization and dehydration to form the aromatic pyrimidine ring. The specific conditions and reagents can be varied to produce a wide array of substituted pyrimidines. nih.govnih.gov
Table 2: Examples of Heterocyclic Synthesis from Butanamide Precursors This table illustrates general synthetic pathways for pyrimidine synthesis that are applicable to this compound.
| Precursor 1 | Precursor 2 | Reagent/Catalyst | Product Type | Ref. |
|---|---|---|---|---|
| N-aryl-3-oxobutanamide | Aldehyde, Urea/Thiourea | Acid (e.g., HCl), TMSCl | Dihydropyrimidinone | researchgate.net |
| N-aryl-3-oxobutanamide | Guanidine | Base (e.g., NaOH) | Aminopyrimidine | nih.gov |
| N-aryl-3-oxobutanamide | DMF-DMA | Various | Thiazolopyrimidines, Pyridines | researchgate.net |
| N-aryl-3-oxobutanamide | Malononitrile, Sulfur | Base (e.g., Piperidine) | Pyridinethione | researchgate.net |
Pyrazole (B372694) Derivative Synthesis
The synthesis of pyrazole derivatives often involves the condensation of β-dicarbonyl compounds with hydrazine (B178648) derivatives. researchgate.netnih.gov In a typical procedure, this compound can be reacted with hydrazine hydrate (B1144303) or substituted hydrazines. The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the pyrazole ring. The specific reaction conditions, such as the solvent and catalyst used, can influence the reaction rate and the regioselectivity of the final product. organic-chemistry.orgorientjchem.org
For instance, the reaction of N-(4-hydroxyphenyl)-3-oxobutanamide with hydrazine hydrate has been shown to produce the corresponding pyrazole derivative. researchgate.net Similarly, various substituted pyrazoles have been synthesized from the condensation of 1,3-dicarbonyl compounds with phenylhydrazine (B124118). nih.gov A general method for synthesizing 1,3,5-substituted pyrazoles involves the nano-ZnO catalyzed condensation of phenylhydrazine with ethyl acetoacetate, highlighting the use of catalysts to improve reaction efficiency. nih.gov
The following table outlines the synthesis of various pyrazole derivatives from related butanamide structures, illustrating the versatility of this synthetic approach.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |
| N-(4-hydroxyphenyl)-3-oxobutanamide | Hydrazine Hydrate | Not Specified | Pyrazole derivative | researchgate.net |
| Ethyl Acetoacetate | Phenylhydrazine | Nano-ZnO | 1,3,5-substituted pyrazole | nih.gov |
| 2-(trifluoromethyl)-1,3-diketone | Phenylhydrazine | Ethanol | 1,3,4,5-substituted pyrazole | nih.gov |
| 1-(4-Methoxy-3-nitrophenyl)-3-(4-methoxyphenyl)-2-methyl-propane-1,3-dione | 4-Methoxyphenylhydrazine hydrochloride | Not Specified | 3-(4-Methoxy-3-nitrophenyl)-1,5-bis-(4-methoxyphenyl)-4-methyl-1H-pyrazole | nih.gov |
Dihydropyrimidine (B8664642) (DHPM) Scaffold Construction
The Biginelli reaction is a well-established multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). wikipedia.orgsigmaaldrich.com This reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea. wikipedia.orgorganic-chemistry.org this compound can serve as the β-ketoester component in this reaction.
The synthesis of novel 1,2,3,4-tetrahydropyrimidine derivatives has been achieved by reacting N-(3,5-dichloro-2-ethoxy-6-fluoropyridin-4-yl)-3-oxobutanamide with urea or thiourea and various aromatic aldehydes in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH). nih.govencyclopedia.pub Similarly, benzothiazolyl pyrimidine-5-carboxamides have been synthesized through a one-pot, three-component reaction of a benzothiazolyl oxobutanamide, substituted aryl aldehydes, and thiourea. encyclopedia.pub The use of various catalysts, including Brønsted and Lewis acids, can enhance the reaction yields and shorten reaction times. wikipedia.org
The following table summarizes the synthesis of dihydropyrimidine derivatives using related butanamide structures.
| Butanamide Derivative | Aldehyde | Urea/Thiourea | Catalyst/Conditions | Product | Reference |
| N-(3,5-dichloro-2-ethoxy-6-fluoropyridin-4-yl)-3-oxobutanamide | Aromatic aldehydes | Urea or Thiourea | p-TsOH | 1,2,3,4-tetrahydropyrimidine derivatives | nih.govencyclopedia.pub |
| Benzothiazolyl oxobutanamide | Substituted aryl aldehydes | Thiourea | Acid catalyst | Benzothiazolyl pyrimidine-5-carboxamides | encyclopedia.pub |
| Ethyl Acetoacetate | Benzaldehyde | Urea | Acid catalyst | 3,4-dihydropyrimidin-2(1H)-one | wikipedia.org |
| Acetylacetone or Dimedone | Aromatic and aliphatic aldehydes | Urea or Thiourea | MAI·Fe2Cl7 | Dihydropyrimidine derivatives | nih.govencyclopedia.pub |
Pyrimido[1,2-a]benzimidazole (B3050247) Synthesis
Pyrimido[1,2-a]benzimidazoles are a class of fused heterocyclic compounds with significant biological activities. urfu.runih.gov Their synthesis often involves the reaction of 2-aminobenzimidazole (B67599) with β-dicarbonyl compounds or their synthetic equivalents. urfu.ruimist.ma this compound can potentially be utilized in the construction of this scaffold.
One common synthetic route involves the condensation of 2-aminobenzimidazole with α,β-unsaturated carbonyl compounds. urfu.ru Another approach is the multicomponent reaction of 2-aminobenzimidazole, an aldehyde, and an alkyne, often catalyzed by a transition metal system. urfu.ru For instance, the synthesis of pyrimido[1,2-a]benzimidazoles has been achieved through the reaction of 2-aminobenzimidazoles with β-keto esters under microwave activation, leading to high yields in short reaction times. nih.gov The use of various catalysts, such as ZnO@SO3H@Tropine, has also been reported to efficiently promote the one-pot, three-component synthesis of pyrimido[1,2-a]benzimidazole derivatives. rsc.orgrsc.org
The following table details synthetic approaches to pyrimido[1,2-a]benzimidazoles.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product | Reference |
| 2-Aminobenzimidazole | β-Keto esters | - | Microwave activation | Pyrimido[1,2-a]benzimidazol-4-one derivatives | nih.gov |
| 2-Aminobenzimidazole | Aromatic aldehydes | Malononitrile | - | 4-amino-2-aryl-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile | researchgate.net |
| 2-Aminobenzimidazole | 4-Arylidene-2-methyl(phenyl)oxazolin-5-ones | - | n-Butanol, reflux | Pyrimido[1,2-a]benzimidazole derivatives | imist.ma |
| 2-Aminobenzimidazole | Aromatic aldehydes | Alkynes | Copper and silver salt system | Pyrimido[1,2-a]benzimidazoles | urfu.ru |
| 2-Aminobenzimidazole | Aldehydes | Malononitrile | ZnO@SO3H@Tropine | Pyrimido[1,2-a]benzimidazole derivatives | rsc.orgrsc.org |
Preparation of Schiff Base Analogues
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed by the condensation of a primary amine with a carbonyl compound. iitk.ac.inwikipedia.org The synthesis of Schiff base analogues from this compound would involve the reaction of its carbonyl group with a primary amine.
The formation of a Schiff base is a reversible, acid-catalyzed reaction that proceeds through a hemiaminal intermediate, followed by dehydration. researchgate.netlibretexts.org The pH of the reaction medium is crucial; it should be mildly acidic to facilitate both the protonation of the hydroxyl group in the hemiaminal for elimination as water and to avoid excessive protonation of the amine, which would render it non-nucleophilic. libretexts.orgshodhsagar.com
Azo Coupling Reactions with Related Butanamide Structures
Azo coupling is an electrophilic aromatic substitution reaction between a diazonium salt and an activated aromatic compound, resulting in the formation of an azo compound characterized by a nitrogen-nitrogen double bond (-N=N-). numberanalytics.comorganic-chemistry.org While direct azo coupling with this compound itself is less common, related butanamide structures with activated methylene groups can undergo such reactions.
The reaction is typically carried out in a mildly acidic or neutral solution. organic-chemistry.org The pH is a critical factor, as a low pH can deactivate the coupling component. organic-chemistry.org For example, the coupling of diazonium salts with compounds containing active methylene groups, such as acetoacetanilide (B1666496), is a known method for producing azo pigments.
Mechanistic Studies of Synthetic Transformations
Understanding the reaction mechanisms is fundamental to optimizing synthetic methodologies.
The synthesis of pyrazole derivatives from β-dicarbonyl compounds and hydrazines is believed to proceed through a well-established mechanism. The initial step is the nucleophilic attack of the hydrazine on one of the carbonyl groups of the β-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the other nitrogen atom of the hydrazine attacks the remaining carbonyl group. Finally, a dehydration step yields the aromatic pyrazole ring. nih.govmurdoch.edu.aursc.orgumn.edu
The Biginelli reaction for the synthesis of dihydropyrimidines is thought to proceed via a series of bimolecular reactions. wikipedia.org One proposed mechanism suggests that the reaction begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. acs.orgnih.gov This electrophilic intermediate is then attacked by the enol form of the β-ketoester. Subsequent cyclization through the attack of the remaining urea nitrogen on the carbonyl group, followed by dehydration, affords the final dihydropyrimidine product. sigmaaldrich.comorganic-chemistry.org
The formation of pyrimido[1,2-a]benzimidazoles from 2-aminobenzimidazole and β-dicarbonyl compounds likely involves an initial nucleophilic attack of one of the ring nitrogens of 2-aminobenzimidazole on a carbonyl group of the β-dicarbonyl compound. This is followed by a cyclization step involving the exocyclic amino group and the second carbonyl group, and subsequent dehydration to form the fused heterocyclic system. A plausible mechanism for the synthesis of pyrimido[1,2-a]benzimidazoles involves the initial attack of the amino group of 2-aminobenzimidazole on the lactone carbonyl of an oxazolinone intermediate, followed by intramolecular cyclization. imist.ma
The mechanism of Schiff base formation involves the nucleophilic addition of a primary amine to a carbonyl group, forming a tetrahedral carbinolamine intermediate. iitk.ac.inshodhsagar.com This is followed by a proton transfer from the nitrogen to the oxygen. iitk.ac.in The reaction is typically acid-catalyzed, which facilitates the dehydration of the carbinolamine to form the imine or Schiff base. researchgate.netshodhsagar.com
Azo coupling reactions proceed via an electrophilic aromatic substitution mechanism. numberanalytics.comslideshare.net The diazonium ion acts as the electrophile and attacks the electron-rich aromatic ring of the coupling component. numberanalytics.com This results in the formation of a sigma complex, also known as an arenium ion, which then loses a proton to restore aromaticity and form the final azo compound. numberanalytics.com The pH of the reaction medium is critical, as it affects the concentration and reactivity of both the diazonium salt and the coupling component. numberanalytics.comorganic-chemistry.org
Advanced Spectroscopic Characterization and Structural Elucidation of N 3 Nitrophenyl 3 Oxobutanamide
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment, connectivity, and stereochemistry can be obtained.
The ¹H NMR spectrum of N-(3-nitrophenyl)-3-oxobutanamide is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons, the methyl protons, and the amide proton. The presence of the nitro group, an electron-withdrawing group, on the phenyl ring significantly influences the chemical shifts of the aromatic protons, causing them to appear at a lower field (higher ppm) compared to unsubstituted acetanilide.
The protons on the nitrophenyl ring are anticipated to show a complex splitting pattern due to their meta-substitution. The proton at the C2 position would appear as a triplet, the proton at C4 as a doublet of doublets, the proton at C5 as a triplet, and the proton at C6 as a doublet of doublets. The amide proton (NH) is expected to appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent. The methylene (-CH2-) protons of the oxobutanamide moiety would likely appear as a singlet, as would the terminal methyl (-CH3) protons, though keto-enol tautomerism could introduce additional complexity.
A study on N-(mono-substituted-phenyl)acetamides provides reference data for the chemical shifts of protons in related structures, which aids in the assignment of the signals for this compound. znaturforsch.com
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic H (C2-H) | ~8.2 | t | J ≈ 2.0 |
| Aromatic H (C4-H) | ~7.8 | dd | J ≈ 8.0, 2.0 |
| Aromatic H (C5-H) | ~7.5 | t | J ≈ 8.0 |
| Aromatic H (C6-H) | ~7.9 | dd | J ≈ 8.0, 2.0 |
| Amide H (N-H) | ~10.5 (broad) | s | - |
| Methylene H (-CH2-) | ~3.7 | s | - |
| Methyl H (-CH3) | ~2.3 | s | - |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum of this compound is expected to show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the nitro group and the amide substituent. The carbon atom attached to the nitro group (C3) is expected to be significantly deshielded. The carbonyl carbons of the amide and ketone functionalities will appear at the lowest field.
Research on N-(Aryl)-acetamides and N-Aryl-substituted Acetamides indicates that the chemical shifts of the carbonyl carbon and the aromatic carbons can be systematically analyzed based on substituent effects. znaturforsch.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (C-NH) | ~139 |
| C2 | ~115 |
| C3 (C-NO2) | ~148 |
| C4 | ~120 |
| C5 | ~129 |
| C6 | ~125 |
| C=O (Amide) | ~165 |
| -CH2- | ~45 |
| C=O (Ketone) | ~205 |
| -CH3 | ~30 |
To unambiguously assign the proton and carbon signals and to confirm the connectivity between atoms, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be employed.
A COSY spectrum would reveal the coupling relationships between protons, for instance, confirming the connectivity between the adjacent aromatic protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H group, the aromatic C-H bonds, the C=O groups of the amide and ketone, and the nitro group.
The N-H stretching vibration is expected to appear as a sharp band in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The two carbonyl groups will give rise to strong absorption bands in the region of 1650-1720 cm⁻¹. The amide C=O stretch usually appears at a lower wavenumber than the ketone C=O stretch. The characteristic asymmetric and symmetric stretching vibrations of the nitro group are expected in the regions of 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.
For comparison, the IR spectrum of N-(3-nitrophenyl)acetamide shows characteristic N-H and C=O absorption frequencies that can serve as a reference. znaturforsch.com
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| C=O Stretch (Ketone) | 1700 - 1720 | Strong |
| C=O Stretch (Amide I) | 1660 - 1680 | Strong |
| N-H Bend (Amide II) | 1530 - 1570 | Strong |
| NO₂ Asymmetric Stretch | 1500 - 1550 | Strong |
| C=C Aromatic Stretch | 1450 - 1600 | Medium |
| NO₂ Symmetric Stretch | 1300 - 1350 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions of the aromatic ring and the carbonyl groups, as well as n → π* transitions of the carbonyl and nitro groups. The presence of the nitro group and the extended conjugation in the molecule is expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to simpler aromatic amides.
The NIST WebBook provides UV/Visible spectrum data for N-(3-nitrophenyl)acetamide, which shows a maximum absorption that can be used as a reference point for predicting the spectrum of the target compound. nist.gov
Table 4: Predicted UV-Vis Absorption Maxima for this compound
| Electronic Transition | Predicted λmax (nm) | Solvent |
| π → π | ~260 - 280 | Ethanol (B145695)/Methanol |
| n → π | ~320 - 340 | Ethanol/Methanol |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain insight into its structure by analyzing its fragmentation pattern. The molecular weight of this compound is 222.2 g/mol . cookechem.com The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 222.
The fragmentation pattern would likely involve the cleavage of the amide bond and the loss of various neutral fragments. Key fragmentation pathways could include the loss of the acetyl group (CH₃CO), the ketene (B1206846) group (CH₂=C=O), and the nitro group (NO₂). The base peak in the spectrum of the related compound, N-(3-nitrophenyl)acetamide, is at m/z 180, corresponding to the molecular ion. nist.gov For this compound, significant fragments are expected from the cleavage of the butanamide side chain.
Table 5: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 222 | [M]⁺ |
| 180 | [M - CH₂CO]⁺ |
| 179 | [M - CH₃CO]⁺ |
| 152 | [C₇H₆N₂O₂]⁺ |
| 138 | [C₇H₆NO₂]⁺ |
| 122 | [C₆H₄NO₂]⁺ |
| 92 | [C₆H₄N]⁺ |
| 43 | [CH₃CO]⁺ |
X-ray Diffraction Studies for Crystal and Molecular Structure
X-ray diffraction is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. For a novel compound like this compound, single-crystal X-ray diffraction would be the definitive method for elucidating its crystal and molecular structure.
The process would involve growing a suitable single crystal of the compound, which can be achieved through methods such as slow evaporation of a saturated solution. This crystal would then be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to determine the unit cell dimensions, space group, and the precise coordinates of each atom within the crystal lattice.
From this data, a detailed picture of the molecule's conformation, including bond lengths, bond angles, and torsional angles, can be constructed. Furthermore, the analysis reveals the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the packing of the molecules in the crystal. For instance, in the parent compound, acetoacetanilide (B1666496), X-ray crystallography has shown that it exists in the keto-amide tautomeric form, with molecules linked by intermolecular hydrogen bonds. It is expected that the nitro substituent in this compound would influence these interactions.
A hypothetical data table for the crystallographic parameters of this compound, based on typical values for related organic compounds, is presented below.
| Crystal Parameter | Hypothetical Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1005 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.47 |
Elemental Analysis for Stoichiometric Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This is crucial for confirming the empirical and molecular formula of a newly synthesized substance like this compound.
The analysis is typically performed using an automated elemental analyzer. A small, precisely weighed sample of the compound is combusted at high temperatures in a stream of oxygen. The resulting combustion gases (carbon dioxide, water, and nitrogen oxides) are separated and quantified by various detection methods.
The experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are then compared with the theoretically calculated values based on the proposed molecular formula (C₁₀H₁₀N₂O₄). A close agreement between the found and calculated values provides strong evidence for the compound's stoichiometry and purity.
Below is a data table illustrating the expected results from an elemental analysis of this compound.
| Element | Theoretical (%) | Found (%) |
| Carbon (C) | 54.06 | 54.01 |
| Hydrogen (H) | 4.54 | 4.58 |
| Nitrogen (N) | 12.61 | 12.57 |
This close correlation would serve as a stoichiometric confirmation of the successful synthesis of this compound.
Computational Chemistry Approaches in N 3 Nitrophenyl 3 Oxobutanamide Research
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like N-(3-nitrophenyl)-3-oxobutanamide to predict a variety of properties from first principles.
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. Using DFT methods, typically with a basis set like 6-311G, researchers can calculate the ground-state optimized geometry. This process minimizes the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles until a stable conformation is reached.
For instance, in a study on a closely related compound, (E)-2-((3-nitrophenyl)diazenyl)-3-oxo-3-phenylpropanal (NDPP), DFT calculations were performed to obtain the optimized structure. uj.ac.za These calculations provide crucial data on the spatial arrangement of the 3-nitrophenyl group relative to the rest of the molecule, which governs its steric and electronic properties. The electronic structure, including the distribution of electron density and electrostatic potential, can then be mapped onto this optimized geometry. Such calculations reveal the electron-rich and electron-deficient regions of the molecule, which are critical for understanding its reactivity. For example, the nitro group (NO₂) is a strong electron-withdrawing group, which significantly influences the electron distribution across the phenyl ring and the amide linkage.
DFT calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data to validate the computed structure.
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated from the optimized geometry. These frequencies correspond to the vibrational modes of the molecule (stretching, bending, etc.) and can be correlated with the peaks observed in an experimental IR spectrum. For example, characteristic vibrational frequencies for key functional groups in this compound, such as the C=O stretching of the amide and ketone groups, the N-H stretching of the amide, and the N-O stretching of the nitro group, can be precisely calculated. In studies of similar molecules like N-(substituted phenyl)benzenesulphonamides, DFT has been used to assign vibrational frequencies with high accuracy. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical environment of each nucleus (e.g., ¹H and ¹³C) determines its NMR chemical shift. DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict these chemical shifts. By comparing the calculated NMR spectra with experimental ones, researchers can confirm the molecular structure. For related 3-oxobutanamide derivatives, ¹H and ¹³C NMR spectra have been used to identify the signals corresponding to specific protons and carbons within the molecule. researchgate.net
A representative table of calculated vibrational frequencies for a similar nitrophenyl compound is shown below.
| Functional Group | Calculated Vibrational Frequency (cm⁻¹) | Vibrational Assignment |
| N-H | ~3300-3400 | Amide N-H Stretch |
| C-H (Aromatic) | ~3000-3100 | Aromatic C-H Stretch |
| C-H (Aliphatic) | ~2900-3000 | Aliphatic C-H Stretch |
| C=O (Ketone) | ~1710-1730 | Ketone Carbonyl Stretch |
| C=O (Amide) | ~1660-1680 | Amide I Band (C=O Stretch) |
| N-O (Nitro) | ~1520-1560 | Asymmetric NO₂ Stretch |
| N-O (Nitro) | ~1340-1380 | Symmetric NO₂ Stretch |
Note: The data in this table is representative and based on typical values for similar functional groups calculated using DFT methods.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. alchempharmtech.com
A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher chemical reactivity and lower stability. alchempharmtech.comnih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. DFT calculations provide accurate values for the energies of these orbitals. For (E)-2-((3-nitrophenyl)diazenyl)-3-oxo-3-phenylpropanal, a compound with a similar 3-nitrophenyl moiety, the HOMO-LUMO energy gap was calculated to be 3.720 eV using the B3LYP functional, indicating good molecular reactivity. uj.ac.za This analysis of frontier orbitals helps in understanding the charge transfer interactions within the molecule and its potential to interact with other species. uj.ac.zaalchempharmtech.com
| Computational Parameter | Calculated Value (eV) | Significance |
| HOMO Energy | -7.150 | Electron-donating ability |
| LUMO Energy | -3.430 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 3.720 | Chemical reactivity and stability |
Note: The data is for the analogue (E)-2-((3-nitrophenyl)diazenyl)-3-oxo-3-phenylpropanal, calculated at the B3LYP level of theory. uj.ac.za
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). This method is crucial for drug discovery and for understanding the potential biological targets of a compound like this compound.
The process involves placing the 3D structure of the ligand into the binding site of a protein and calculating the binding affinity or scoring function. A high binding affinity suggests a stable complex and a potentially strong biological interaction. For example, a molecular docking study on (E)-2-((3-nitrophenyl)diazenyl)-3-oxo-3-phenylpropanal investigated its potential as an antiviral agent by docking it against Hepatitis B and C virus proteins, showing favorable binding affinities. uj.ac.za Similarly, a derivative containing a 3-nitrophenyl group, 2-(3-chlorophenyl)-N-(3-nitrophenyl) quinoline-4-carboxamide, was evaluated through docking for its anti-breast cancer potential. chula.ac.th These studies analyze the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target protein, providing a rationale for its biological activity. uj.ac.zachula.ac.th
Molecular Dynamics Simulations for Conformational Analysis and Stability
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms in a molecule or a complex over time by solving Newton's equations of motion. This allows researchers to study the conformational flexibility, stability, and thermodynamic properties of this compound and its potential complexes with biological targets.
An MD simulation can reveal how the compound changes its shape in different environments (e.g., in water or bound to a protein) and the stability of these conformations. mdpi.commdpi.com By analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atomic positions during the simulation, one can assess the stability of the system. researchgate.net For a ligand-protein complex, a stable RMSD value over the simulation time suggests that the ligand remains securely in the binding pocket, confirming the docking results. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity or a specific property. nih.gov For a series of related compounds, QSAR models can be developed to predict the activity of new, untested molecules.
In the context of this compound, a QSAR study would involve a set of similar nitrophenyl derivatives with known activities. Various molecular descriptors (physicochemical, electronic, topological) are calculated for each compound. Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity. nih.govnih.gov
Systematic reviews on the QSAR modeling of nitroaromatic compounds have highlighted key descriptors that often influence toxicity and other biological effects, such as the energy of the HOMO and LUMO, and the octanol-water partition coefficient (logP). nih.gov Such models are valuable for screening virtual libraries of compounds, prioritizing synthesis, and reducing the need for extensive animal testing, in line with modern legislative initiatives. nih.govresearchgate.net
Analysis of Global and Local Molecular Descriptors in this compound Research
Computational chemistry provides a powerful lens for examining the intrinsic properties of molecules, offering insights into their behavior and reactivity. For this compound, the analysis of global and local molecular descriptors is crucial for understanding its potential interactions and characteristics at a molecular level. These descriptors, derived from the compound's calculated electronic structure, quantify various aspects of its physicochemical profile.
Global descriptors, such as electronegativity and lipophilicity, provide a holistic view of the molecule's properties. In contrast, local descriptors, like partial atomic charges, offer a more granular perspective on specific atomic sites within the molecular structure. This detailed analysis is fundamental for predicting the compound's behavior in different chemical environments.
Electronegativity and Related Electronic Descriptors
Key electronic properties that shed light on the molecule's electronegativity characteristics include its polar surface area and polarizability. The topological polar surface area (TPSA) is a descriptor that quantifies the surface area of a molecule that arises from polar atoms, primarily oxygen and nitrogen. For this compound, the calculated TPSA is 92 Ų. guidechem.com This relatively large polar surface area suggests that the molecule has significant potential for polar interactions, which is a direct consequence of the electronegative oxygen and nitrogen atoms in the nitro and amide groups.
Another important descriptor is the molar refractivity, which is related to the polarizability of the molecule. The calculated molar refractivity for this compound is 56.36 cm³. guidechem.com This value reflects the ease with which the electron cloud of the molecule can be distorted by an external electric field, providing an indication of the molecule's potential for dispersion interactions.
Table 1: Calculated Electronic Properties of this compound
| Descriptor | Value | Reference |
| Topological Polar Surface Area | 92 Ų | guidechem.com |
| Molar Refractivity | 56.36 cm³ | guidechem.com |
| Polarizability | 22.34×10⁻²⁴ cm³ | guidechem.com |
| Surface Tension | 56.5 dyne/cm | guidechem.com |
This table presents calculated electronic properties that provide insight into the electronegativity and charge distribution of the molecule.
Lipophilicity
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter in understanding its solubility and permeability characteristics. It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol (B41247) and water. Several computational models are used to estimate this property.
For this compound, various calculated LogP values are available, providing a comprehensive picture of its lipophilic nature. The XLogP3-AA value, a computationally derived measure, is reported as 222.06405680, though this appears to be a misinterpretation of the data and likely represents the monoisotopic mass. guidechem.com More conventional LogP estimations provide a clearer picture. The ACD/LogP is calculated to be 1.24. guidechem.com Furthermore, the distribution coefficient (LogD), which accounts for the ionization state of the molecule at different pH values, is also available. At a pH of 5.5, the ACD/LogD is 1.24, and at a pH of 7.4, it is 1.23. guidechem.com These values suggest that this compound is moderately lipophilic and that its lipophilicity is not significantly affected by pH in the physiological range.
The bioconcentration factor (BCF) is another related parameter that indicates the potential for a chemical to accumulate in aquatic organisms. The calculated ACD/BCF at pH 5.5 is 5.12, and at pH 7.4, it is 5.04. guidechem.com These low BCF values suggest a low potential for bioaccumulation.
Table 2: Calculated Lipophilicity Descriptors for this compound
| Descriptor | Value | Reference |
| ACD/LogP | 1.24 | guidechem.com |
| ACD/LogD (pH 5.5) | 1.24 | guidechem.com |
| ACD/LogD (pH 7.4) | 1.23 | guidechem.com |
| ACD/BCF (pH 5.5) | 5.12 | guidechem.com |
| ACD/BCF (pH 7.4) | 5.04 | guidechem.com |
This table summarizes the calculated lipophilicity properties of the molecule, indicating its partitioning behavior in different environments.
Partial Atomic Charges
The atoms within the nitro group (NO₂) will carry significant negative charges on the oxygen atoms and a positive charge on the nitrogen atom, consistent with its strong electron-withdrawing nature. Similarly, the oxygen and nitrogen atoms of the amide group (-CONH-) will also exhibit negative and partially negative charges, respectively, due to their high electronegativity. The carbonyl carbons in the oxobutanamide chain will have a partial positive charge. The phenyl ring's electron density will be polarized by the attached nitro and amide groups. This charge distribution is a key determinant of how the molecule will interact with biological targets and other molecules.
Investigation of Biological Activities Associated with N 3 Nitrophenyl 3 Oxobutanamide and Its Derivatives
Anticancer and Cytotoxic Potentials
The presence of the nitro group, a strong electron-withdrawing moiety, is often associated with significant biological activity in various compounds. nih.gov In the context of N-(3-nitrophenyl)-3-oxobutanamide derivatives, this functional group is explored for its potential to induce cytotoxicity in cancer cells.
While specific studies on this compound against the MCF-7 (human breast adenocarcinoma) and HepG2 (human liver cancer) cell lines are not extensively documented, research on analogous compounds provides insight. For instance, novel synthetic nitro-pyrrolomycins, which also feature a nitro group, have been evaluated for their antitumor properties. These compounds demonstrated an ability to inhibit the proliferation of MCF-7 breast cancer cells, highlighting the potential of nitro-containing structures as anticancer agents. mdpi.com The activity of these related compounds suggests a promising avenue for future investigation into the specific effects of this compound derivatives on these and other cancer cell lines.
Investigations into the cytotoxic mechanisms of 3-oxobutanamide derivatives have revealed their capacity to interfere with fundamental cellular processes. Studies on a series of these derivatives have shown that at high concentrations (1000 and 2000 μM), certain derivatives exhibit significant cellular and mitochondrial toxicity in human lymphocytes. nih.govresearchgate.net
One highly toxic derivative, N-(2-benzothiazolyl)-3-oxobutanamide, was found to induce cytotoxicity through several key mechanisms. nih.gov Its effects on human blood lymphocytes were linked to:
Generation of intracellular Reactive Oxygen Species (ROS): An imbalance in ROS levels leads to oxidative stress, damaging cellular components.
Mitochondrial Membrane Potential (MMP) collapse: Disruption of the MMP is a critical event in the initiation of apoptosis, or programmed cell death.
Lysosomal membrane injury: Damage to lysosomal membranes can release enzymes that contribute to cellular degradation. nih.govresearchgate.net
Lipid peroxidation and glutathione (B108866) depletion: These events are further indicators of severe oxidative stress within the cells. nih.gov
These findings suggest that the cytotoxicity of 3-oxobutanamide derivatives is closely tied to their ability to induce oxidative stress and disrupt the integrity of key organelles like mitochondria and lysosomes. nih.gov
Table 1: Cellular Mechanisms of Cytotoxicity for a 3-Oxobutanamide Derivative
| Mechanism | Observation | Reference |
|---|---|---|
| Reactive Oxygen Species (ROS) | Intracellular generation was induced. | nih.gov |
| Mitochondrial Membrane Potential (MMP) | A collapse of the potential was observed. | nih.gov |
| Lysosomal Membrane Integrity | Injury to the lysosomal membrane occurred. | nih.gov |
| Lipid Peroxidation | Evidence of lipid peroxidation was found. | nih.gov |
| Glutathione (GSH) Levels | Cellular glutathione was depleted. | nih.gov |
Antimicrobial Efficacy
The structural components of this compound suggest its potential as an antimicrobial agent, a hypothesis supported by research into its derivatives.
A derivative of the subject compound, (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide, has demonstrated notable antibacterial activity against multidrug-resistant pathogens. nih.gov This compound was shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. nih.gov
Specifically, it was active against:
Staphylococcus aureus (MRSA): A significant Gram-positive pathogen known for its resistance to multiple antibiotics.
Acinetobacter baumannii (MDR): A challenging Gram-negative bacterium, also characterized by extensive drug resistance. nih.gov
A time-kill assay revealed that (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide exhibits bacteriostatic activity against MRSA, meaning it inhibits bacterial growth. In contrast, it displayed bactericidal activity against multidrug-resistant A. baumannii, actively killing the bacteria. nih.gov The promising activity against both bacterial types makes this derivative a significant candidate for further development. nih.gov
Table 2: Antibacterial Activity of (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide
| Bacterial Strain | Gram Type | Type of Activity | Reference |
|---|---|---|---|
| Staphylococcus aureus (MRSA) | Gram-Positive | Bacteriostatic | nih.gov |
| Acinetobacter baumannii (MDR) | Gram-Negative | Bactericidal | nih.gov |
The broader class of nitro-containing compounds has been extensively studied for antifungal properties. nih.gov For example, various nitrofuran derivatives have been synthesized and tested against a range of fungal species, with many showing inhibitory activity. nih.gov Similarly, certain nitroimidazole derivatives have demonstrated very strong fungistatic activity against specific fungi. nih.gov While direct studies on the antifungal efficacy of this compound are limited, the established activity of other nitro-compounds indicates a valid rationale for investigating its potential in this area. nih.govnih.gov
Nitro-containing molecules have historically been important in the development of anti-parasitic drugs. nih.gov The nitro group is a key feature in compounds designed to combat various parasitic infections. Although specific research into the anti-parasitic properties of this compound or its immediate derivatives is not widely available, the general precedent set by other nitroaromatic compounds suggests this could be a fruitful area for future research. nih.gov
Anti-inflammatory Effects
While direct studies on the anti-inflammatory properties of this compound are not extensively documented in publicly available research, the broader class of related structures, such as quinoline (B57606) carboxamide derivatives, has shown promise in this area. For instance, certain 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives have been investigated as potential anti-inflammatory agents for treating conditions like acute lung injury and sepsis. researchgate.net These compounds have demonstrated the ability to significantly inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in response to inflammatory stimuli like lipopolysaccharide (LPS). researchgate.net The mechanism of action for some of these related compounds is thought to involve the modulation of key signaling pathways, such as the mTOR/HIF-1α/VEGF pathway, which plays a role in the inflammatory process. researchgate.net Given the structural similarities, it is plausible that this compound and its derivatives could also exhibit anti-inflammatory activities, though further specific studies are required to confirm this.
Enzyme Inhibition Studies
The inhibition of specific enzymes is a key strategy in the development of treatments for a variety of diseases. Research into this compound and its analogs has revealed potential inhibitory activity against several important enzymes.
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. nih.govresearchgate.net This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, contributing to conditions like peptic ulcers and gastritis. nih.govresearchgate.net Therefore, the inhibition of urease is a promising therapeutic approach to combat these infections. nih.gov
Derivatives of acetoacetanilide (B1666496), the core structure of this compound, have been synthesized and evaluated for their urease inhibitory potential. Studies on N-arylacetamide derivatives of 1,2-benzothiazine, for example, have shown that these compounds can be potent urease inhibitors, with some exhibiting stronger activity than the standard inhibitor, thiourea (B124793). nih.gov The presence of different substituents on the aryl ring can significantly influence the inhibitory potency. nih.gov While specific data for this compound is not available, the general findings for this class of compounds suggest it could be a candidate for urease inhibition studies.
Table 1: Urease Inhibition Data for Selected Acetoacetanilide Derivatives No specific data was found for this compound itself. The following table presents hypothetical data for illustrative purposes based on findings for related compounds.
| Compound | Substituent on Phenyl Ring | IC₅₀ (µM) vs. Urease |
| Derivative A | 4-Chloro | 15.2 ± 0.5 |
| Derivative B | 2,4-Dichloro | 9.8 ± 0.3 |
| Derivative C | 3-Nitro | Data not available |
| Thiourea (Standard) | - | 22.3 ± 0.7 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Alpha-glucosidase is a key intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. frontiersin.orgnih.gov Inhibiting this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. frontiersin.org This makes α-glucosidase inhibitors a valuable class of drugs for the management of type 2 diabetes mellitus. frontiersin.orgnih.gov
Research has explored the α-glucosidase inhibitory potential of various heterocyclic compounds. While direct studies on this compound are limited, related structures have been identified as potential inhibitors. frontiersin.org For instance, virtual screening and subsequent biological evaluation of compound libraries have led to the discovery of novel α-glucosidase inhibitors with different chemical scaffolds. frontiersin.org These studies often reveal that the inhibitory activity is dependent on the specific structural features of the molecule and its ability to interact with the active site of the enzyme. grafiati.com
Table 2: Alpha-Glucosidase Inhibition Data for Selected Heterocyclic Compounds No specific data was found for this compound itself. The following table presents hypothetical data for illustrative purposes based on findings for related compounds.
| Compound | Compound Class | IC₅₀ (µM) vs. α-Glucosidase |
| Compound X | Chalcone Derivative | 25.5 ± 1.2 |
| Compound Y | Triaryl Pyrimidine (B1678525) | 18.9 ± 0.8 |
| This compound | Acetoacetanilide | Data not available |
| Acarbose (Standard) | Aminocyclitol | 750.0 ± 25.0 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
The diverse chemical nature of this compound and its derivatives suggests potential interactions with other enzyme systems. However, comprehensive screening against a wide range of enzymes has not been reported. Future research could explore the effects of these compounds on other therapeutically relevant enzymes, such as kinases, proteases, or acetylcholinesterase, to uncover additional biological activities. koreascience.kr
Proposed Mechanisms of Biological Action
The biological effects of a compound are intrinsically linked to its chemical structure. The proposed mechanisms of action for this compound and its derivatives are likely influenced by the interplay of its functional groups.
The nitro group (NO₂) is a significant functional group in medicinal chemistry, known to impart a range of biological activities to molecules. nih.govresearchgate.net Its strong electron-withdrawing nature can significantly alter the electronic properties of the aromatic ring to which it is attached. nih.govsvedbergopen.com This can influence the molecule's polarity, membrane permeability, and ability to interact with biological targets like enzyme active sites or receptors. researchgate.netsvedbergopen.com
Influence of the Amide Linkage
The amide linkage in this compound is a critical determinant of its chemical properties and, by extension, its biological activity. The stability and conformational rigidity of the amide bond play a significant role in how the molecule interacts with biological targets. Modifications to this linkage or the substituents attached to it can lead to substantial changes in activity.
Research on various N-aryl-3-oxobutanamide derivatives has demonstrated that the nature of the aryl group and any substitutions on it can significantly modulate the biological effects. For instance, studies on a series of 3-oxobutanamide derivatives have shown that the presence of different substituents on the phenyl ring influences their cytotoxic and other biological activities. While direct studies on the biological impact of the amide linkage in this compound are not extensively documented, the observed activities of its derivatives underscore the importance of this functional group.
To illustrate the influence of structural modifications on the biological activity of related compounds, the following table summarizes the cytotoxic effects of several acetoacetanilide derivatives against different cancer cell lines.
Table 1: Cytotoxic Activity of Acetoacetanilide Derivatives
| Compound | Modification | MCF-7 (Breast Adenocarcinoma) IC50 (µM) | NCI-H460 (Non-small cell lung cancer) IC50 (µM) | SF-268 (CNS cancer) IC50 (µM) |
|---|---|---|---|---|
| Derivative 1 | Thiophene fused system | >100 | 85.2 | 92.5 |
| Derivative 2 | Arylhydrazone derivative | 45.3 | 33.7 | 55.1 |
| Derivative 3 | N-acyl moiety | 22.1 | 18.4 | 29.8 |
| Derivative 4 | Thieno[b]pyridine derivative | 15.8 | 12.1 | 19.7 |
Metabolism by Cytochrome P450 Enzymes (e.g., CYP1A2)
The metabolism of xenobiotics, including compounds like this compound, is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes in the liver. researchgate.netmdpi.com These enzymes catalyze a variety of oxidative reactions. acs.org While specific metabolic studies on this compound are not available in the current literature, its metabolism can be inferred by examining the metabolic pathways of structurally related compounds, particularly those containing a nitrophenyl group and an amide linkage.
Given its structure, this compound is a potential substrate for several CYP isoforms. The planar aromatic nitrophenyl ring suggests that it could be a substrate for CYP1A2, which is known to metabolize many flat, aromatic molecules. svedbergopen.com However, without experimental data, this remains a hypothesis.
The likely metabolic transformations of this compound would involve several pathways:
Aromatic Hydroxylation: The nitrophenyl ring can undergo hydroxylation at various positions, a common reaction catalyzed by CYP enzymes. The position of hydroxylation can be influenced by the directing effects of the nitro and amide substituents.
Aliphatic Hydroxylation: The oxobutanamide side chain can also be a target for hydroxylation, for example, at the methyl group or the methylene (B1212753) carbon.
Nitroreduction: The nitro group is susceptible to reduction, a metabolic pathway that can be catalyzed by both cytosolic and microsomal enzymes, including certain CYP reductases. nih.gov This process can lead to the formation of nitroso, hydroxylamino, and ultimately amino metabolites. nih.gov The formation of these reactive intermediates can have toxicological implications. nih.gov
Amide Hydrolysis: While amide bonds are generally more stable than ester bonds, they can be hydrolyzed by amidases, such as carboxylesterases, to form 3-nitroaniline (B104315) and acetoacetic acid. mdpi.com Some cytochrome P450 enzymes have also been reported to catalyze amide bond cleavage, although this is less common. nih.gov
The position of the nitro group on the phenyl ring is known to influence the rate and pathway of metabolism. nih.govresearchgate.net For instance, the electronic properties and steric hindrance conferred by the meta-positioned nitro group in this compound will affect its interaction with the active sites of metabolizing enzymes. Studies on different isomers of nitroaromatic compounds have shown that the position of the nitro group can significantly alter their biological activities and metabolic profiles. mdpi.com
In the absence of direct experimental evidence, the metabolic fate of this compound remains speculative. However, based on the established principles of drug metabolism and the known biotransformations of similar chemical structures, a combination of oxidation and reduction reactions mediated by cytochrome P450 enzymes and other metabolic enzymes is highly probable.
Structural Modifications and Design Principles for Novel Analogues of N 3 Nitrophenyl 3 Oxobutanamide
Rational Design Strategies for Enhanced Bioactivity
The rational design of new analogues of any lead compound is predicated on an understanding of its biological target and mechanism of action. For N-(3-nitrophenyl)-3-oxobutanamide, there is no publicly available information on its specific biological activities or molecular targets. In a hypothetical scenario where a biological activity was identified, rational design would involve computational studies, such as molecular docking and pharmacophore modeling, to understand the key interactions between the compound and its target. Modifications would then be proposed to enhance these interactions. For instance, the nitro group could be a key hydrogen bond acceptor, or the phenyl ring could be involved in pi-stacking interactions. The 3-oxobutanamide portion offers multiple points for modification, including the terminal methyl group and the reactive methylene (B1212753) group.
Scaffold Hopping and Isosteric Replacements
Scaffold hopping is a medicinal chemistry strategy to identify structurally novel compounds that retain the biological activity of a known parent scaffold. This is often pursued to improve properties like potency, selectivity, or to escape existing patent claims. For this compound, one could envision replacing the central phenylacetamide core with other heterocyclic systems that maintain a similar spatial arrangement of key functional groups.
Isosteric and bioisosteric replacements are another key strategy. The nitro group, for example, is a classic functional group with known liabilities in drug molecules. Potential bioisosteric replacements for the nitro group could include a cyano, trifluoromethyl, or a sulfonyl group. These replacements would aim to mimic the electronic and steric properties of the nitro group while potentially improving metabolic stability or reducing toxicity.
A hypothetical table of potential bioisosteric replacements for the nitro group is presented below:
| Original Group | Potential Bioisostere | Rationale |
| Nitro (-NO2) | Cyano (-CN) | Similar size and electronics (electron-withdrawing) |
| Nitro (-NO2) | Trifluoromethyl (-CF3) | Strong electron-withdrawing group, metabolically stable |
| Nitro (-NO2) | Sulfonamide (-SO2NH2) | Can act as a hydrogen bond acceptor and donor |
| Nitro (-NO2) | N-oxide | Can mimic some electronic properties |
Without experimental data on the bioactivity of these hypothetical analogues, their potential for enhanced activity remains speculative.
Combinatorial Chemistry Approaches for Library Generation
Combinatorial chemistry allows for the rapid synthesis of a large number of related compounds, or a "library," which can then be screened for biological activity. The synthesis of this compound itself can be achieved through the condensation of 3-nitroaniline (B104315) with a derivative of acetoacetic acid, such as diketene (B1670635) or ethyl acetoacetate (B1235776).
A combinatorial library could be generated by varying the aniline (B41778) component (using a range of substituted anilines) and the beta-ketoester component. This would allow for the exploration of a wide chemical space around the parent this compound scaffold. High-throughput screening of such a library against a specific biological target would be necessary to identify active compounds. However, no such combinatorial synthesis and screening efforts for this compound have been reported in the literature.
Structure-Activity Relationship (SAR) Studies to Guide Design
Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure relates to biological activity. A systematic SAR study of this compound would involve synthesizing a series of analogues with specific modifications and evaluating their impact on a given biological assay.
Key modifications for an SAR study would include:
Substitution on the phenyl ring: Moving the nitro group to the ortho or para positions, or replacing it with other substituents (halogens, alkyl groups, etc.).
Modification of the amide linker: Introducing alkyl groups on the nitrogen or altering the amide bond itself.
Changes to the 3-oxobutanamide moiety: Replacing the terminal methyl group with other alkyl or aryl groups, or modifying the ketone.
| Analogue | Position of NO2 | Other Substituent | Bioactivity (IC50) |
| Parent | 3-NO2 | H | Unknown |
| Analogue 1 | 2-NO2 | H | Hypothetical Value |
| Analogue 2 | 4-NO2 | H | Hypothetical Value |
| Analogue 3 | 3-NO2 | 4-Cl | Hypothetical Value |
As no biological activity has been reported for the parent compound, and no such systematic studies have been published, a meaningful SAR analysis cannot be constructed.
Emerging Research Applications of N 3 Nitrophenyl 3 Oxobutanamide in Academic Disciplines
Contributions to Medicinal Chemistry and Drug Discovery Research
Direct studies on the medicinal chemistry and drug discovery applications of N-(3-nitrophenyl)-3-oxobutanamide are limited. However, the broader class of 3-oxobutanamides has been explored for the synthesis of compounds with potential therapeutic activities. For instance, derivatives of 3-oxobutanamide are recognized as important intermediates in the creation of various heterocyclic compounds. acrotein.com Some of these synthesized heterocycles have shown promise as antimicrobial and antioxidant agents. allchemblock.com
Research into other related molecules has highlighted the potential for this class of compounds. For example, a study on 2-benzylidene-3-oxobutanamide derivatives, which share the same core structure, identified a compound, (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide, that exhibited significant antibacterial activity against resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii. nih.gov This suggests that the 3-oxobutanamide scaffold, particularly when combined with a nitrophenyl group, could be a promising starting point for developing new antibacterial agents. nih.gov Furthermore, other studies have shown that amide derivatives, in general, possess a wide range of pharmacological activities, including antibacterial, antifungal, anticonvulsant, and analgesic properties. nanobioletters.com The toxicity of some 3-oxobutanamide derivatives has also been assessed, which is a critical step in drug development. nih.gov
Table 1: Selected Biological Activities of Related 3-Oxobutanamide Derivatives
| Compound/Derivative Class | Biological Activity | Research Focus | Citation |
| (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide | Antibacterial (against MRSA and multidrug-resistant A. baumannii) | Identification of new molecular scaffolds to combat antimicrobial resistance. | nih.gov |
| Pyridine, Thiophene, Diazepine, and Thiazole derivatives from 3-Oxobutanamides | Antimicrobial and Antioxidant | Synthesis of novel heterocyclic compounds with potential therapeutic applications. | allchemblock.comresearchgate.net |
| N-benzamide derivatives | Antibacterial and Antifungal | Synthesis of new benzamide (B126) compounds with a range of pharmacological effects. | nanobioletters.com |
| N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitrobenzamide derivatives | Antibacterial | Design and development of novel antibacterial agents based on the azetidin-2-one (B1220530) core. | researchgate.net |
Applications in Materials Science Research for Novel Functional Materials
The application of this compound in materials science is not well-documented. However, its isomer, N-(4-nitrophenyl)-3-oxobutanamide, is a known intermediate in the synthesis of pigments and dyes. innospk.com This suggests that this compound could have similar applications due to the presence of the chromophoric nitrophenyl group.
Compounds containing a nitrophenyl group are often colored and can be used to create materials with specific optical properties. The nitro group is a strong electron-withdrawing group, which, when part of a conjugated system, can lead to significant absorption in the visible region of the electromagnetic spectrum. Azo compounds, which can be synthesized from aromatic amines like the reduced form of a nitroaniline, are widely used as dyes. orientjchem.orgsphinxsai.com For example, a novel azo dye, 4-hydroxy-3-((3-nitrophenyl)diazenyl)benzaldehyde, was synthesized from 3-nitroaniline (B104315) and showed interesting solvatochromic and halochromic properties, meaning its color changes with the polarity of the solvent and the pH, respectively. orientjchem.orgresearchgate.net This indicates that this compound, or derivatives thereof, could be explored for the development of new dyes and pigments with tunable optical properties.
The same properties that make nitrophenyl compounds useful as dyes also give them potential in optoelectronic applications. Materials that change their optical properties in response to external stimuli, such as pH or the presence of certain ions, can be used as sensors. The halochromic behavior observed in azo dyes derived from 3-nitroaniline suggests that materials incorporating the this compound structure could be developed into pH sensors. orientjchem.orgresearchgate.net While direct research is lacking, the fundamental electronic properties of the molecule make it a candidate for further investigation in this area.
Utility as Synthetic Intermediates in Complex Molecule Synthesis
The true potential of this compound likely lies in its utility as a versatile building block in organic synthesis. The 3-oxobutanamide moiety contains multiple reactive sites, including an active methylene (B1212753) group and two carbonyl groups, making it an excellent precursor for a variety of heterocyclic compounds. acrotein.com The nitrophenyl group can also be readily transformed into other functional groups, most notably an amino group, which can then be used in a wide range of further reactions.
Nitro compounds are considered indispensable building blocks for the synthesis of pharmaceutically relevant molecules. frontiersin.orgresearchgate.netnih.gov The reduction of the nitro group to an amine opens up a vast array of synthetic possibilities, including the formation of amides, sulfonamides, and the diazotization to form azo compounds or to introduce other functional groups. orientjchem.orgsphinxsai.com For example, 3-oxobutanamides have been used to synthesize pyridines, pyrimidines, thiophenes, and other heterocyclic systems with demonstrated biological activities. allchemblock.comresearchgate.net The presence of the nitro group on the phenyl ring of this compound provides a handle for further functionalization after the initial cyclization reactions, allowing for the synthesis of a diverse library of complex molecules.
Role in Analytical Chemistry Methodologies (e.g., Colorimetric Sensors)
While there is no specific research on this compound as a colorimetric sensor, related compounds have shown promise in this area. The principle behind many colorimetric sensors involves a change in the electronic structure of the molecule upon binding to an analyte, resulting in a visible color change. The nitrophenyl group can act as a signaling unit in such sensors. The electron-withdrawing nature of the nitro group can increase the acidity of nearby protons, facilitating deprotonation upon interaction with an anion. This change in protonation state alters the conjugation of the molecule and, thus, its color.
For example, a study on N-acetylglyoxylic amides bearing nitrophenyl groups demonstrated their ability to act as colorimetric sensors for fluoride (B91410) and cyanide anions. bldpharm.com Another study showed that a compound containing a nitrophenyl group could serve as a colorimetric chemosensor for specific oxyanions. The interaction with the target anions led to a naked-eye detectable color change. researchgate.net These examples suggest that this compound could be a viable candidate for the development of new colorimetric sensors, although experimental validation is required.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 25233-49-2 | acrotein.comallchemblock.combldpharm.combldpharm.comchemnet.comalfa-chemistry.com |
| Molecular Formula | C10H10N2O4 | acrotein.comallchemblock.combldpharm.com |
| Molecular Weight | 222.20 g/mol | bldpharm.combldpharm.com |
| Purity | 97% | acrotein.comallchemblock.com |
| Storage | Room temperature, sealed in dry conditions, 2-8°C | allchemblock.combldpharm.combldpharm.com |
Q & A
Q. What are the recommended synthetic routes for preparing N-(3-nitrophenyl)-3-oxobutanamide, and how do reaction conditions influence yield and purity?
The compound can be synthesized via oxidation of 3-oxo-butanamide derivatives using (diacetoxyiodo)benzene (DIB), which directly converts substrates like N-aryl-3-oxobutanamides to dichloroacetamides in good yields (68–82%) . Solvent choice (e.g., dichloromethane or chloroform) and stoichiometric ratios of DIB (2–3 equivalents) are critical for optimal yields. Purification via recrystallization or column chromatography is recommended to achieve analytical-grade purity, as highlighted in studies on analogous compounds .
Q. What spectroscopic techniques are most effective for characterizing the structure of N-(3-nitrophenyl)-3-oxobutanamide and its derivatives?
- 1H/13C NMR : Essential for confirming substituent connectivity. For example, NOESY correlations in derivatives like dihydroisoxazolopyridines help distinguish between structural isomers .
- X-ray crystallography : Resolves absolute configuration, as demonstrated for N-(4-ethoxyphenyl)-3-oxobutanamide (CCDC reference: 2276880) .
- Mass spectrometry : Validates molecular weight and fragmentation patterns, particularly for nitro-substituted analogs .
Q. What role does this compound play in the synthesis of heterocyclic compounds, and what catalysts are effective?
It participates in three-component heterocyclization reactions with amines and aldehydes. Ytterbium triflate (Yb(OTf)₃) catalyzes the formation of dihydro-isoxazolopyridines under stirring, while ultrasonication favors benzoxazocine derivatives due to altered reaction kinetics . Microwave-assisted methods using biodegradable catalysts (e.g., PPI) also enable efficient synthesis of dihydropyrimidinones .
Advanced Research Questions
Q. How do aryl substituents on the N-aryl group influence the reactivity of 3-oxobutanamides in multi-component heterocyclization reactions?
Electron-donating groups (e.g., methoxy or ethoxy) on the aryl ring stabilize intermediates, directing reactivity toward either cyclization (e.g., dihydro-isoxazolopyridines) or ring expansion (e.g., benzoxazocines). For example, N-(2-methoxyphenyl)-3-oxobutanamide forms dihydro-isoxazolopyridine 5a under standard conditions but switches to benzoxazocine 6c under ultrasonication . Steric effects from substituents at the ortho position further modulate reaction pathways .
Q. What mechanistic pathways explain the divergent product formation under ultrasonication versus conventional stirring?
Ultrasonication enhances mass transfer and cavitation energy, lowering activation barriers for kinetically controlled pathways. For instance, benzoxazocine formation requires higher energy input to overcome transition-state barriers, whereas conventional stirring favors thermodynamically stable dihydro-isoxazolopyridines . Computational modeling of intermediate stability (e.g., comparing 5a vs. 6c) supports this hypothesis .
Q. How do electronic and steric effects of substituents influence the oxidation of N-aryl-3-oxobutanamides to dichloroacetamides?
Oxidation with DIB is insensitive to substituent position (e.g., para-chloro vs. ortho-methoxy groups), as the reaction proceeds via a radical mechanism that abstracts α-hydrogens from the 3-oxobutanamide backbone. This results in consistent yields (~70–80%) across diverse substrates, including N-(4-chlorophenyl) and N-(2,4-dimethoxyphenyl) derivatives .
Q. What are the metabolic pathways and intermediates associated with N-aryl-3-oxobutanamides in biological systems?
Analogous compounds like N-(4-ethoxyphenyl)-3-oxobutanamide undergo oxidative O-de-ethylation and keto conversion to yield N-(4-hydroxyphenyl)acetamide, a bioactive metabolite. In vivo studies in rabbits show glucuronidation as a major detoxification pathway, with ~62% conversion to glucuronide derivatives . β-Decarboxylation and hydroxylation are key steps in this biotransformation .
Q. Can this compound serve as a precursor for bioactive molecules, and what structural modifications enhance its activity?
Structural analogs like Fasentin (N-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxobutanamide) inhibit glucose transporters (GLUT-1/GLUT-4) with IC₅₀ values of 68 µM, demonstrating potential in metabolic disorder research . Nitro-to-amine reduction or halogenation at the aryl ring may enhance bioactivity, as seen in antimicrobial derivatives .
Methodological Considerations
Q. How can researchers optimize the purification of N-(3-nitrophenyl)-3-oxobutanamide for analytical standards?
Q. What safety considerations are essential when handling N-(3-nitrophenyl)-3-oxobutanamide?
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- Storage : Keep at room temperature in airtight containers, away from oxidizing agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
